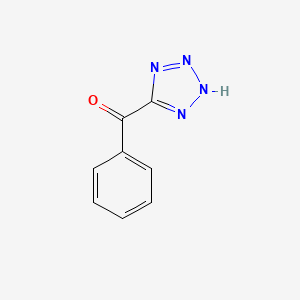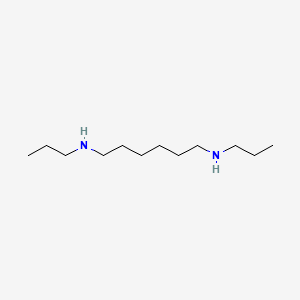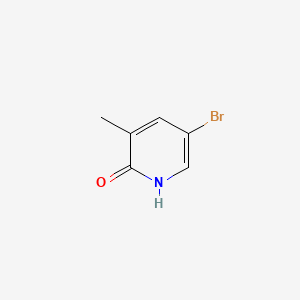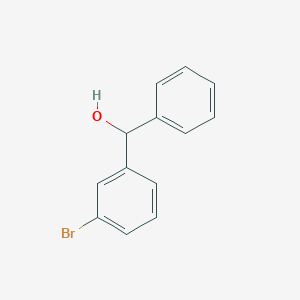
Fenil(pirimidin-4-il)metanona
Descripción general
Descripción
Phenyl(pyrimidin-4-yl)methanone is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl(pyrimidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl(pyrimidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la proteína quinasa
La fenil(pirimidin-4-il)metanona y sus derivados se han identificado como posibles inhibidores de las proteínas quinasas . La estructura plana del sistema piridoquinazolínico, que está presente en algunos derivados de la this compound, es fundamental para las interacciones con las proteínas quinasas diana .
Actividad antitumoral
Algunos derivados de la this compound han mostrado una marcada actividad antitumoral contra varias líneas celulares . Estos compuestos podrían utilizarse potencialmente en el desarrollo de nuevas terapias contra el cáncer.
Síntesis de compuestos heteroaromáticos
La this compound puede utilizarse en la síntesis de nuevos compuestos heteroaromáticos . Estos compuestos podrían tener aplicaciones potenciales en diversos campos, incluida la química medicinal y la ciencia de los materiales.
Desarrollo de nuevas formas moleculares
La síntesis de derivados de la this compound permite la exploración de nuevas formas moleculares . Esto podría conducir al descubrimiento de nuevos compuestos con propiedades únicas.
Estudio de las interacciones moleculares
La estructura plana de la this compound y sus derivados los hace útiles para estudiar las interacciones moleculares . Por ejemplo, podrían utilizarse para investigar la posible intercalación del ADN.
Diseño de inhibidores de las proteínas quinasas
La this compound y sus derivados pueden utilizarse en el diseño de nuevos inhibidores de las proteínas quinasas . Estos inhibidores podrían utilizarse potencialmente en el tratamiento de diversas enfermedades, incluido el cáncer.
Mecanismo De Acción
Target of Action
Phenyl(pyrimidin-4-yl)methanone is a compound that has been found to have potential inhibitory activity against protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to a disruption in the normal functioning of these enzymes, thereby affecting the cellular processes they regulate. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of protein kinases by Phenyl(pyrimidin-4-yl)methanone can affect various biochemical pathways. Protein kinases are involved in numerous cellular processes, and their inhibition can disrupt these processes, leading to various downstream effects . For instance, protein kinases play a key role in cell growth and differentiation, so their inhibition could potentially affect these processes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 69-71° c and a boiling point of 314-316° c . These properties could potentially impact the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
The result of Phenyl(pyrimidin-4-yl)methanone’s action is the inhibition of protein kinases, which can lead to a disruption in the cellular processes that these enzymes regulate . This can potentially lead to various molecular and cellular effects, depending on the specific protein kinases that are inhibited and the cellular processes they are involved in.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Phenyl(pyrimidin-4-yl)methanone plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from adenosine triphosphate (ATP) to specific amino acids in protein substrates, a process crucial for regulating cellular activities such as growth, differentiation, and metabolism . Phenyl(pyrimidin-4-yl)methanone has been shown to interact with these enzymes, inhibiting their activity and thereby affecting various signaling pathways. The compound’s interaction with protein kinases involves binding to the ATP-binding site, preventing the transfer of phosphate groups and thus modulating the enzyme’s activity .
Cellular Effects
Phenyl(pyrimidin-4-yl)methanone exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinases by Phenyl(pyrimidin-4-yl)methanone can lead to altered cell growth and differentiation, as well as changes in metabolic activities . Additionally, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of action of Phenyl(pyrimidin-4-yl)methanone involves its binding interactions with biomolecules, particularly protein kinases. By binding to the ATP-binding site of these enzymes, Phenyl(pyrimidin-4-yl)methanone inhibits their activity, leading to a cascade of downstream effects on cellular signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis, making Phenyl(pyrimidin-4-yl)methanone a potential candidate for anticancer therapies . Additionally, the compound’s ability to modulate gene expression through its interactions with transcription factors and other regulatory proteins further elucidates its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl(pyrimidin-4-yl)methanone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Phenyl(pyrimidin-4-yl)methanone remains stable under specific conditions, maintaining its inhibitory activity on protein kinases . Prolonged exposure to certain environmental factors may lead to its degradation, resulting in diminished efficacy . Long-term studies in vitro and in vivo have also indicated potential cumulative effects on cellular processes, emphasizing the importance of understanding the temporal dynamics of this compound .
Dosage Effects in Animal Models
The effects of Phenyl(pyrimidin-4-yl)methanone vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit protein kinase activity without causing significant adverse effects . Higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal therapeutic dosage . Threshold effects have also been observed, where a minimum concentration of Phenyl(pyrimidin-4-yl)methanone is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
Phenyl(pyrimidin-4-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, involving oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of Phenyl(pyrimidin-4-yl)methanone, affecting its bioavailability and pharmacokinetics . Additionally, the compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to modulate metabolic pathways .
Transport and Distribution
The transport and distribution of Phenyl(pyrimidin-4-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters have been implicated in the cellular uptake and efflux of Phenyl(pyrimidin-4-yl)methanone, influencing its localization and accumulation within tissues . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
Phenyl(pyrimidin-4-yl)methanone exhibits specific subcellular localization, which affects its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing Phenyl(pyrimidin-4-yl)methanone to specific cellular compartments, influencing its efficacy . The subcellular distribution of Phenyl(pyrimidin-4-yl)methanone is crucial for understanding its mechanism of action and optimizing its therapeutic applications .
Propiedades
IUPAC Name |
phenyl(pyrimidin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-7-12-8-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPUSSPWUGUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218214 | |
| Record name | Methanone, phenyl-4-pyrimidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68027-80-5 | |
| Record name | Methanone, phenyl-4-pyrimidinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, phenyl-4-pyrimidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)
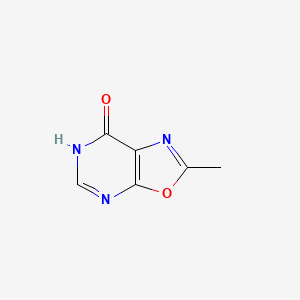
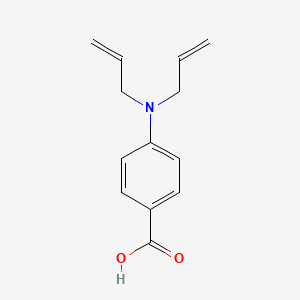
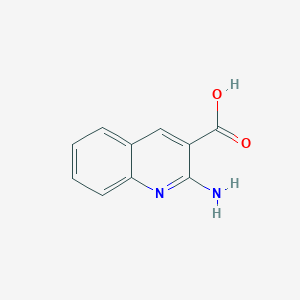
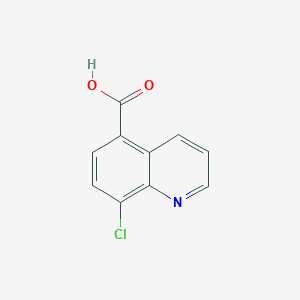
![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)
